molecular formula C12H12N2O B6434310 2-methyl-4-(2-methylphenoxy)pyrimidine CAS No. 2640943-96-8

2-methyl-4-(2-methylphenoxy)pyrimidine

Cat. No.: B6434310
CAS No.: 2640943-96-8
M. Wt: 200.24 g/mol
InChI Key: PJBSCOGYCLIVPY-UHFFFAOYSA-N
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Description

2-methyl-4-(2-methylphenoxy)pyrimidine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of new therapeutic agents. The pyrimidine ring is a privileged scaffold in drug discovery, found in a wide array of marketed drugs and known for its versatile biological properties . Its synthetic accessibility and the ability to create structural diversity at various positions on the ring make it a highly attractive core for constructing novel molecules . The specific substitution pattern of this compound, featuring a methyl group and a 2-methylphenoxy group, is representative of structural modifications used to optimize biological activity and physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(2-methylphenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-5-3-4-6-11(9)15-12-7-8-13-10(2)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBSCOGYCLIVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 4 2 Methylphenoxy Pyrimidine and Analogues

Established Synthetic Pathways for Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a fundamental scaffold in a vast number of biologically active compounds and materials. mdpi.com Consequently, a diverse array of synthetic methods for its construction and functionalization has been developed over decades of research. These methods range from classical condensation reactions to modern metal-catalyzed cross-couplings.

The principal and most traditional method for constructing the pyrimidine ring involves the cyclization of a three-carbon component (a β-dicarbonyl compound or its equivalent) with a nitrogen-carbon-nitrogen (N-C-N) fragment. wikipedia.org A common approach is the reaction of amidines with β-dicarbonyl compounds to yield 2-substituted pyrimidines. mdpi.comwikipedia.org For instance, the condensation of acetamidine (B91507) with a 1,3-dicarbonyl compound is a direct route to 2-methylpyrimidine (B1581581) derivatives.

Other notable cyclization strategies include:

The Biginelli Reaction: A well-known multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which can be further modified. wikipedia.org

[3+3] Annulation: This strategy involves the reaction of α,β-unsaturated ketones with amidines. mdpi.com For example, using choline (B1196258) hydroxide (B78521) as a catalyst and reaction medium, substituted pyrimidines can be obtained in excellent yields through a [3+3] annulation-oxidation sequence. mdpi.com

From α,β-Unsaturated Ketoximes: A copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides an efficient route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org

The choice of starting materials in these cyclization reactions dictates the initial substitution pattern on the pyrimidine ring.

Cyclization Method Reactants Product Type Key Features
Principal Synthesisβ-Dicarbonyl Compound + Amidine2-Substituted PyrimidineA fundamental and widely used method. wikipedia.org
Biginelli ReactionAldehyde + β-Ketoester + Urea/ThioureaDihydropyrimidinoneA classic multicomponent reaction for pyrimidine-like structures. wikipedia.org
[3+3] Annulationα,β-Unsaturated Ketone + AmidineSubstituted PyrimidineUtilizes green and recyclable catalysts like choline hydroxide. mdpi.com
[4+2] Annulationα,β-Unsaturated Ketoxime + NitrileTrisubstituted PyrimidineCopper-catalyzed, good functional group tolerance. organic-chemistry.org

For the synthesis of highly functionalized pyrimidines, particularly those with aryl or heteroaryl substituents, modern cross-coupling reactions are indispensable. These reactions typically start with a pre-formed, halogenated pyrimidine and couple it with a suitable partner molecule. Palladium-catalyzed reactions are among the most powerful tools in this context. pugetsound.edu

Key cross-coupling reactions applicable to pyrimidine synthesis include:

Suzuki-Miyaura Coupling: This reaction pairs a halo-pyrimidine with a boronic acid or ester in the presence of a palladium catalyst. It is a versatile method for creating carbon-carbon bonds. pugetsound.edunih.gov The use of pyridine- or pyrimidine-2-sulfinates has emerged as an alternative to the often unstable corresponding boronic acids, expanding the scope of this reaction. rsc.orgtcichemicals.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, enabling the introduction of amino groups onto the pyrimidine ring by coupling a halo-pyrimidine with an amine. pugetsound.edunih.gov

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between a halo-pyrimidine and a terminal alkyne, catalyzed by palladium and copper complexes. nih.gov

Ullmann Condensation: A copper-catalyzed reaction often used to form carbon-oxygen or carbon-nitrogen bonds, particularly for the introduction of phenoxy or amino groups. nih.gov

These cross-coupling strategies allow for the late-stage functionalization of the pyrimidine scaffold, providing access to a wide diversity of complex structures that would be difficult to assemble through direct cyclization. nih.gov

Cross-Coupling Reaction Reactants Bond Formed Catalyst System
Suzuki-MiyauraHalo-pyrimidine + Boronic Acid/EsterC-CPalladium
Buchwald-HartwigHalo-pyrimidine + AmineC-NPalladium
SonogashiraHalo-pyrimidine + Terminal AlkyneC-C (alkynyl)Palladium/Copper
Ullmann CondensationHalo-pyrimidine + Phenol (B47542)/AmineC-O / C-NCopper

One-pot multicomponent reactions (MCRs) represent a highly efficient approach to synthesizing complex molecules like substituted pyrimidines. researchgate.netmdpi.com These reactions combine three or more starting materials in a single reaction vessel, proceeding through a cascade of bond-forming events to generate the final product without the need to isolate intermediates. acs.org This approach offers significant advantages in terms of operational simplicity, reduced waste, and rapid access to molecular diversity. researchgate.net

Examples of MCRs for pyrimidine synthesis include:

The reaction of various 6-aminouracils, terephthalaldehyde, and different CH-acids can produce complex bis-pyrimidine structures in refluxing ethanol (B145695) without a catalyst. researchgate.net

A four-component tandem reaction has been developed combining the Glaser coupling of an alkyne with the subsequent addition-heterocyclization-oxidation of the resulting diyne, guanidine, and oxygen to produce conjugated poly(pyrimidines). acs.org

A three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl₂, can yield 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org

These MCRs provide powerful and atom-economical pathways to elaborate pyrimidine-containing molecular architectures.

Targeted Synthesis of Phenoxy-Substituted Pyrimidines

The synthesis of a specific molecule like 2-methyl-4-(2-methylphenoxy)pyrimidine requires a targeted approach that ensures the correct placement of both the methyl group at the 2-position and the 2-methylphenoxy group at the 4-position. This is typically achieved through a multi-step sequence involving the initial construction of a suitably functionalized pyrimidine precursor, followed by the regioselective introduction of the phenoxy moiety.

A common and effective strategy for synthesizing 4-phenoxy-substituted pyrimidines begins with the preparation of a 4-halopyrimidine intermediate. For the target molecule, a logical precursor is 2-methyl-4-chloropyrimidine .

The synthesis of this precursor can be accomplished via a well-established cyclization reaction:

Condensation: Acetamidine hydrochloride is condensed with a malonic ester derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide.

Ring Formation: This reaction forms the pyrimidine ring, yielding 2-methylpyrimidine-4,6-diol .

Chlorination: The resulting diol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chloro groups. Careful control of the reaction conditions can favor the formation of 4,6-dichloro-2-methylpyrimidine .

Selective Dehalogenation: The 4,6-dichloro intermediate can then be selectively dehalogenated at the 6-position to yield the key precursor, 2-methyl-4-chloropyrimidine .

Alternatively, starting with γ-methoxyacetoacetic acid methyl ester and acetamidine hydrochloride can lead to 2-methyl-4-hydroxy-6-methoxymethyl-pyrimidine, showcasing how different starting materials can be used to build functionalized pyrimidine cores. prepchem.com

With the key precursor, 2-methyl-4-chloropyrimidine, in hand, the final step is the regioselective introduction of the 2-methylphenoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In pyrimidine chemistry, the 4- and 6-positions are electron-deficient and thus highly susceptible to nucleophilic attack, especially when a leaving group like a halogen is present. wikipedia.org The reaction proceeds as follows:

Nucleophilic Attack: The sodium or potassium salt of 2-methylphenol (o-cresol), generated by treating 2-methylphenol with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as the nucleophile.

Substitution: The 2-methylphenoxide anion attacks the C4 position of 2-methyl-4-chloropyrimidine, displacing the chloride ion.

This reaction is highly regioselective for the 4-position due to its inherent reactivity. The synthesis of other 4-phenoxy-pyridine/pyrimidine derivatives has been successfully demonstrated using similar nucleophilic substitution approaches. rsc.org This step finalizes the synthesis, yielding the target compound, This compound .

Mechanistic Investigations of Synthesis Reactions Involving Pyrimidine Formation

Reaction Pathway Elucidation and Intermediate Characterization

The most common and direct pathway for the synthesis of 4-aryloxypyrimidines, including the title compound, is the nucleophilic aromatic substitution (SNA_r) reaction. This pathway involves the reaction of a pyrimidine bearing a suitable leaving group at the C4 position, typically a halogen like chlorine, with a corresponding phenoxide.

The reaction pathway can be elucidated in the following steps:

Nucleophile Formation: The first step is the deprotonation of the phenol (in this case, 2-methylphenol) by a base to form the more nucleophilic phenoxide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

Nucleophilic Attack and Formation of Meisenheimer Complex: The generated phenoxide anion attacks the electron-deficient C4 position of the 2-methylpyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. This attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the nitrogen atoms, which effectively stabilizes it. libretexts.org

Expulsion of the Leaving Group: The aromaticity of the pyrimidine ring is restored in the final step through the elimination of the leaving group (e.g., a chloride ion). This step is typically fast and irreversible, driving the reaction to completion.

Intermediate Characterization: The key intermediate in the SNA_r pathway is the Meisenheimer complex. While often transient and not isolated during the reaction, these complexes have been extensively studied and characterized in related systems. masterorganicchemistry.comlibretexts.org Their structure can be described by several resonance forms, which illustrate the delocalization of the negative charge. The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. Electron-withdrawing groups on the pyrimidine ring enhance the stability of this intermediate and thus accelerate the reaction. masterorganicchemistry.com In the case of 2-methyl-4-chloropyrimidine, the two ring nitrogens act as powerful electron-withdrawing groups, activating the C4 position for nucleophilic attack.

The general resonance structures of the Meisenheimer intermediate formed during the synthesis of a 4-phenoxypyrimidine (B1625929) are depicted below:

Figure 1: Resonance stabilization of the Meisenheimer complex intermediate.

Advanced Spectroscopic Characterization of 2 Methyl 4 2 Methylphenoxy Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-methyl-4-(2-methylphenoxy)pyrimidine, a combination of one-dimensional and two-dimensional NMR techniques would be utilized to unambiguously assign all proton and carbon signals.

1H NMR for Proton Environments and Multiplicity Analysis

The 1H NMR spectrum of this compound would provide crucial information about the number of different proton environments, their chemical shifts, and the spin-spin coupling between neighboring protons.

Expected Proton Signals:

Methyl Protons (Pyrimidine Ring): A singlet corresponding to the three protons of the methyl group at the C2 position of the pyrimidine (B1678525) ring.

Methyl Protons (Phenoxy Group): A singlet for the three protons of the methyl group on the phenoxy ring.

Pyrimidine Ring Protons: Doublets or multiplets for the protons on the pyrimidine ring, with their chemical shifts and coupling constants providing information about their relative positions.

Phenoxy Ring Protons: A set of multiplets or distinct doublets and triplets for the aromatic protons on the 2-methylphenoxy group, characteristic of a substituted benzene ring.

A detailed analysis of the coupling patterns (multiplicity) would help to establish the connectivity of the protons within the pyrimidine and phenoxy rings.

Interactive Data Table: Predicted 1H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrimidine-CH32.4 - 2.6SingletN/A
Phenoxy-CH32.1 - 2.3SingletN/A
Pyrimidine-H56.8 - 7.0Doublet5.0 - 6.0
Pyrimidine-H68.3 - 8.5Doublet5.0 - 6.0
Phenoxy-H7.0 - 7.4MultipletN/A

13C NMR for Carbon Skeleton and Functional Group Identification

The 13C NMR spectrum would reveal the number of unique carbon environments in the molecule, providing a complete picture of the carbon skeleton.

Expected Carbon Signals:

Methyl Carbons: Two distinct signals for the methyl carbons on the pyrimidine and phenoxy rings.

Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring, with the carbon attached to the nitrogen and the ether linkage appearing at characteristic downfield shifts.

Phenoxy Ring Carbons: Signals corresponding to the carbon atoms of the 2-methylphenoxy group, including the quaternary carbons.

Interactive Data Table: Predicted 13C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrimidine-CH320 - 25
Phenoxy-CH315 - 20
Pyrimidine-C2160 - 165
Pyrimidine-C4165 - 170
Pyrimidine-C5110 - 115
Pyrimidine-C6155 - 160
Phenoxy-C (Aromatic)115 - 155

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the adjacencies of protons within the pyrimidine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the 2-methylphenoxy group to the C4 position of the pyrimidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected Characteristic Absorption Bands:

C-H stretching (aromatic and aliphatic): Bands in the region of 3100-3000 cm-1 and 3000-2850 cm-1, respectively.

C=N and C=C stretching (aromatic rings): Characteristic absorptions in the 1600-1450 cm-1 region.

C-O-C stretching (ether linkage): A strong absorption band typically in the range of 1250-1050 cm-1.

C-H bending (out-of-plane): Bands in the 900-675 cm-1 region, which can provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm-1) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=N/C=C Stretch1600 - 1450Strong
C-O-C Stretch1250 - 1050Strong
Aromatic C-H Bend900 - 675Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the pyrimidine and phenoxy rings, would result in characteristic absorption bands.

Expected Electronic Transitions:

π → π* transitions: Strong absorption bands are expected due to the electronic transitions within the aromatic pyrimidine and phenoxy rings. The conjugation between these two ring systems through the ether linkage would influence the position of the absorption maximum (λmax).

n → π* transitions: Weaker absorption bands may be observed due to the transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound.

Accurate Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+), which can be used to confirm the elemental formula of this compound (C12H12N2O).

Fragmentation Pattern: The mass spectrum would also show a characteristic fragmentation pattern. Analysis of the fragment ions would provide further structural confirmation. Expected fragmentation pathways could include the cleavage of the ether bond, leading to the formation of ions corresponding to the pyrimidine and phenoxy moieties.

Interactive Data Table: Predicted HRMS Data

Ion Predicted m/z Description
[M+H]+201.1028Protonated molecular ion
[C5H5N2O]+109.0402Fragment from cleavage of the ether bond
[C7H7]+91.0548Tropylium ion from the phenoxy moiety

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can determine bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, this technique reveals how molecules are arranged relative to each other in the crystal lattice, a property known as crystal packing. These intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in understanding the physical properties of a solid-state material.

The crystal packing of 2,4-bis(4-methoxyphenoxy)pyrimidine is characterized by the stacking of the pyrimidine rings with other pyrimidine rings and the stacking of phenyl rings with other phenyl rings. sci-hub.se This type of arrangement is common for aromatic compounds and contributes to the stability of the crystal structure.

The key crystallographic data for 2,4-bis(4-methoxyphenoxy)pyrimidine are summarized in the table below. This data provides a comprehensive overview of the crystal's geometry and the conditions under which the data was collected.

Parameter Value
Chemical FormulaC₁₈H₁₆N₂O₄
Formula Weight324.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.138(2)
b (Å)18.237(4)
c (Å)8.981(2)
β (°)108.53(3)
Volume (ų)1572.2(6)
Z4
Calculated Density (g/cm³)1.370
Absorption Coefficient (mm⁻¹)0.098
F(000)680
Crystal Size (mm³)0.30 x 0.20 x 0.20
θ range for data collection (°)2.21 to 26.37
Reflections collected10034
Independent reflections3210 [R(int) = 0.0351]
Final R indices [I>2σ(I)]R1 = 0.0460, wR2 = 0.1111
R indices (all data)R1 = 0.0617, wR2 = 0.1209

This data is for 2,4-bis(4-methoxyphenoxy)pyrimidine and is presented for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 4 2 Methylphenoxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methyl-4-(2-methylphenoxy)pyrimidine, these calculations have been pivotal in determining its most stable three-dimensional arrangement and its electronic characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry of pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net For compounds with a similar core structure, such as 2-(o-Tolyloxy)pyrimidine, which lacks the 2-methyl group on the pyrimidine ring, crystallographic studies have provided experimental data on its geometry. In this analog, the ether oxygen atom angle is widened to approximately 118 degrees, and the two six-membered rings (pyrimidine and tolyl) have a dihedral angle of about 84-87 degrees. researchgate.net

DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are used to compute the optimized structural parameters like bond lengths and angles of pyrimidine derivatives. rsc.org These theoretical calculations on related pyrimidine structures have shown good correlation with experimental data. nih.gov The electronic structure, including the distribution of electron density, can also be visualized and analyzed through these methods. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Phenoxy-Pyrimidine Analog

ParameterBond/AngleCalculated Value
Bond LengthC-O (ether)~1.37 Å
Bond LengthC-N (pyrimidine)~1.33 Å
Bond AngleC-O-C (ether)~118°
Dihedral AnglePyrimidine-Phenoxy~85°

Note: The data presented in this table is based on computational studies of analogous phenoxy-pyrimidine structures and serves as an illustrative example. Specific values for this compound may vary.

Prediction of Molecular Properties (e.g., Dipole Moment, Frontier Orbitals)

Table 2: Illustrative Electronic Properties of a Pyrimidine Derivative

PropertyValue
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 5.5 eV
Dipole Moment2.0 to 4.0 Debye

Note: These values are representative of pyrimidine derivatives and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. nih.govnih.gov For flexible molecules like this compound, MD simulations can reveal the preferred conformations in different environments and how it might interact with biological targets or other molecules. mdpi.com

Studies on a series of 4-phenoxy-pyridine/pyrimidine derivatives have utilized molecular dynamics simulations to understand their binding modes with specific protein targets. rsc.org These simulations can help in understanding the stability of the ligand-protein complex and the key interactions that govern binding. mdpi.com Conformational analysis, a part of these studies, helps in identifying the low-energy shapes the molecule can adopt, which is crucial for its biological activity.

In Silico Mechanistic Studies of Pyrimidine Ring Transformations

The pyrimidine ring can undergo various chemical transformations. In silico mechanistic studies use computational methods to explore the pathways of these reactions, including ring-opening and other rearrangements. nano-ntp.com A computational study on the reaction between a pyrimidine, triflic anhydride (B1165640) (Tf₂O), and an amine detailed a plausible mechanism for the ring-opening of the pyrimidine. researchgate.net This study, using quantum chemical computations, elucidated the Gibbs free energies of the intermediates and transition states, providing a detailed energy profile of the reaction. researchgate.net Such studies are crucial for understanding the reactivity of the pyrimidine core and for designing new synthetic routes.

Application of Chemoinformatics for Compound Library Design and Virtual Screening

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. nih.gov In the context of drug discovery, it is instrumental in designing compound libraries and performing virtual screening to identify potential drug candidates.

The pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in many bioactive compounds. nih.gov Chemoinformatics tools are used to design and analyze the diversity of compound libraries based on the pyrimidine core. nih.gov These libraries can be designed to explore a vast chemical space around the central scaffold. epstem.net

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov For pyrimidine derivatives, virtual screening has been used to identify potential inhibitors for various biological targets. nih.govnih.gov This approach allows for the rapid and cost-effective screening of large numbers of compounds, prioritizing those with the highest predicted affinity for further experimental testing. nih.gov The use of chemoinformatic approaches is crucial in the early stages of drug discovery to filter and prioritize compounds from massive chemical libraries.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 2 Methyl 4 2 Methylphenoxy Pyrimidine Derivatives

Fundamental Principles and Methodologies of SAR/QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational disciplines in medicinal chemistry and drug discovery. SAR studies investigate the connection between the chemical structure of a molecule and its biological activity, providing qualitative insights into how specific functional groups or structural modifications influence a compound's potency and selectivity. humanjournals.comresearchgate.net The pyrimidine (B1678525) nucleus, a six-membered heterocyclic ring with two nitrogen atoms, serves as a promising and versatile scaffold for developing biologically active compounds due to the numerous possibilities for substitution. researchgate.netnih.gov Scientists have extensively explored pyrimidine derivatives, demonstrating that the nature and position of substituents on the pyrimidine ring significantly impact their pharmacological effects, which span anticancer, anti-inflammatory, antimicrobial, and antiviral activities. humanjournals.comnih.gov

QSAR analysis builds upon SAR by employing statistical methods to create mathematical models that quantitatively correlate the chemical structure of compounds with their biological activities. researchgate.netnih.gov This approach transforms structural features into numerical values known as molecular descriptors, which can encode physicochemical, topological, electronic, or steric properties. nih.govimist.ma The core objective of QSAR is to develop predictive models that can estimate the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug development. nih.gov

The methodologies for developing QSAR models involve several key steps:

Data Set Selection: A series of congeneric compounds with determined biological activities (e.g., IC₅₀ values) is compiled. imist.ma

Molecular Descriptor Calculation: Two-dimensional (2D) or three-dimensional (3D) structures of the molecules are generated, and a wide range of molecular descriptors are calculated using specialized software. mdpi.com

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to establish a correlation between the descriptors and biological activity. nih.govmdpi.comnih.gov

Model Validation: The robustness and predictive power of the generated models are rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure their reliability. mdpi.comchemrxiv.org

Identification of Key Structural Features and Substituent Effects on Biological Activity

For pyrimidine derivatives, including the 2-methyl-4-(2-methylphenoxy)pyrimidine scaffold, the substituents at the C-2 and C-4 positions of the central pyrimidine ring are paramount in determining biological activity. SAR studies consistently show that cholinesterase inhibition, for instance, is highly sensitive to the steric and electronic properties of the groups at these positions. nih.gov

The pyrimidine ring itself acts as a suitable template for developing inhibitors that can target multiple pathological pathways, such as in Alzheimer's disease by inhibiting both cholinesterase and amyloid-β aggregation. nih.gov In the context of this compound, the key features are the methyl group at the C-2 position and the 2-methylphenoxy group at the C-4 position.

Substitution at C-2: The presence of a small alkyl group like methyl at the C-2 position is a common feature in many biologically active pyrimidines. In one study on 2,4-disubstituted pyrimidines, a C-2 methylpiperazine substituent, in combination with a C-4 N-benzyl group, resulted in a compound with good activity against hAChE-induced Aβ aggregation. nih.gov The size and nature of the substituent at C-2 can significantly modulate activity and selectivity.

The following table, derived from studies on related 2,4-disubstituted pyrimidines, illustrates how changes at these key positions affect biological activity, in this case, enzyme inhibition.

CompoundC-2 SubstituentC-4 SubstituentTargetActivity (IC₅₀, µM)Reference
9aPyrrolidin-1-ylN-(naphth-1-ylmethyl)aminoAChE5.5 nih.gov
9e4-methylpiperidin-1-ylN-(naphth-1-ylmethyl)aminoBuChE2.2 nih.gov
7d4-methylpiperazin-1-ylN-benzylaminoAChE-induced Aβ aggregation59% inhibition nih.gov
23k(various)4-(4-chloro-2-fluoro-5-((2-(methylcarbamoyl)pyridin-4-yl)oxy)anilino)VEGFR-21.05 rsc.org
23k(various)4-(4-chloro-2-fluoro-5-((2-(methylcarbamoyl)pyridin-4-yl)oxy)anilino)c-Met1.43 rsc.org

Development of Predictive Models for Analogues based on Molecular Descriptors

Predictive QSAR models are instrumental for guiding the synthesis of new analogues. These models are built by correlating biological activity with molecular descriptors that quantify various structural properties. The selection of descriptors is critical for the model's accuracy and interpretability.

For pyrimidine derivatives, a variety of descriptors have been found to be significant in QSAR studies:

Topological and Constitutional Descriptors: These describe the atomic connectivity and composition of the molecule. Descriptors such as the number of methyl groups (Me), the presence of aromatic ether functionality (nRORPh), and connectivity indices (e.g., Wiener index) have been shown to rationalize the inhibitory activity of pyrimidine derivatives. nih.govresearchgate.net

Electronic and Quantum-Chemical Descriptors: Properties like Sanderson electronegativity, polarizability (GATS1p), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are often crucial. nih.govimist.ma These descriptors help explain interactions based on the electronic nature of the molecule.

Physicochemical Descriptors: The octanol/water partition coefficient (logP) and the number of hydrogen bond acceptors are frequently used to model a compound's pharmacokinetic properties and binding affinity. imist.ma

The statistical quality of a QSAR model is assessed by several parameters. A high coefficient of determination (R²) indicates a good fit for the training data, while a high cross-validation coefficient (Q²) and external prediction coefficient (R²_pred) demonstrate the model's robustness and predictive power on new data. nih.govmdpi.com

Model TypeTargetKey DescriptorsReference
MLRCOX-2 InhibitionMe, Mp, GATS1p, GATS5p, nRORPhN/AN/A nih.gov
MLRVEGFR-2 Inhibition(Not specified)0.889N/A nih.gov
ANNVEGFR-2 Inhibition(Not specified)0.998>MLR model nih.gov
GFAAdenosine A1 ReceptorDIPOLE MAG, CHI-V-3-P, WIENERN/A0.912 researchgate.net

MLR: Multiple Linear Regression; ANN: Artificial Neural Network; GFA: Genetic Function Approximation.

Ligand-Based and Structure-Based Computational Approaches in SAR Optimization

Computational chemistry provides powerful tools to optimize lead compounds, which are broadly categorized as ligand-based and structure-based approaches. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of known active ligands. nih.govnih.gov By analyzing the common structural features (pharmacophore) required for activity, new molecules can be designed. For example, a ligand-based approach led to the discovery of a novel series of 4,6-disubstituted 2-aminopyrimidines as inhibitors of the Receptor for Advanced Glycation End products (RAGE), a target relevant to Alzheimer's disease. nih.govelsevierpure.com

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR. nih.gov This method allows for the direct analysis of ligand-target interactions.

Molecular Docking: This is a key SBDD technique used to predict the preferred orientation and binding affinity of a ligand within the active site of its receptor. Docking studies on 4-phenoxy-pyrimidine derivatives have revealed their binding modes to VEGFR-2 and c-Met kinases, providing a structural basis for their inhibitory activity. rsc.org Similarly, docking was used to predict the binding of 2-aminopyrimidine (B69317) analogues to the RAGE V-domain, helping to rationalize their biological effects. nih.gov These studies can elucidate key interactions, such as π-π stacking between an aryloxyl group and aromatic amino acid residues in the active site. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. rsc.org

These computational approaches are integral to modern drug discovery, enabling the rational design and optimization of potent and selective inhibitors based on the this compound scaffold.

Preclinical Pharmacological Research Methodologies for Pyrimidine Derivatives

In Vitro Pharmacological Studies to Elucidate Biological Effects

In vitro studies are fundamental in the initial stages of drug discovery to characterize the biological activity of pyrimidine (B1678525) derivatives at a cellular and molecular level. fao.orgmdpi.com These assays are crucial for understanding how these compounds interact with specific biological targets and influence cellular pathways. nih.gov

Cell-based assays are instrumental in confirming that a compound interacts with its intended target within a cellular context and modulates the associated signaling pathway. nih.govresearchgate.net

A key technique in this area is the Cellular Thermal Shift Assay (CETSA) , which measures the thermal stabilization of a target protein upon ligand binding. researchgate.net This method has been successfully used to demonstrate the engagement of inhibitors with their target proteins in intact cells. researchgate.net Another powerful tool is the NanoBRET™ Target Engagement Assay , which utilizes bioluminescence resonance energy transfer to quantify compound binding to a specific protein target in living cells. nih.gov This assay format has been particularly useful for assessing the cellular potency of kinase inhibitors, including those with a pyrimidine scaffold. nih.gov

The development of these assays often involves engineering cells to express the target protein fused to a reporter tag. youtube.comyoutube.com For instance, the InCELL Pulse™ technology uses an enzyme fragment complementation (EFC) system where the target protein is tagged with a small enzyme fragment. youtube.comyoutube.com Binding of a compound to the target protein stabilizes it against thermal denaturation, allowing for the reconstitution of enzyme activity and the generation of a luminescent signal. youtube.comyoutube.com This approach provides a quantitative measure of target engagement and can be adapted to a high-throughput format for screening compound libraries. researchgate.net

Studies on pyrimidine derivatives have utilized various cell lines to evaluate their effects on specific pathways. For example, the antiproliferative activity of novel pyrimidine derivatives has been assessed against a panel of human cancer cell lines, including those from breast, colon, and lung cancer. mdpi.comnih.gov The results from these assays, often expressed as EC50 or IC50 values, provide a measure of the compound's potency in a cellular environment. mdpi.comnih.gov

Assay TypePrincipleInformation GainedExample Application for Pyrimidine Derivatives
Cellular Thermal Shift Assay (CETSA)Measures ligand-induced thermal stabilization of a target protein. researchgate.netConfirms direct binding of a compound to its intracellular target. researchgate.netDemonstrating target engagement of SHP2 allosteric inhibitors. researchgate.net
NanoBRET™ Target Engagement AssayUses bioluminescence resonance energy transfer (BRET) to detect compound binding to a protein target. nih.govQuantifies compound affinity and residence time at the target in living cells. nih.govAssessing the cellular potency and target selectivity of kinase inhibitors. nih.gov
InCELL Pulse™ (Enzyme Fragment Complementation)Measures target protein stabilization through enzyme fragment complementation. youtube.comyoutube.comProvides a quantitative measure of target engagement in a high-throughput format. researchgate.netScreening for inhibitors of diverse protein classes like kinases and methyltransferases. youtube.com
Cell Proliferation Assays (e.g., MTT, CCK8)Measures the metabolic activity of cells as an indicator of cell viability and proliferation. mdpi.comnih.govDetermines the cytotoxic or cytostatic effects of a compound on cancer cell lines. mdpi.comnih.govEvaluating the anticancer potential of newly synthesized pyrimidine derivatives. mdpi.comnih.gov

Biochemical assays are essential for quantifying the direct interaction of a pyrimidine derivative with its purified molecular target, such as an enzyme or a receptor. nih.gov These assays are typically performed in a cell-free system and provide detailed information about the compound's potency and mechanism of inhibition.

For enzyme targets, inhibition assays are commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound. nih.gov This involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. For instance, the inhibitory activity of pyrimidine derivatives against cyclooxygenase (COX) enzymes has been evaluated using purified enzyme assays. nih.gov Similarly, the potency of pyrimidine-based compounds as kinase inhibitors is often determined through in vitro kinase assays that measure the phosphorylation of a substrate. rsc.org

Receptor binding assays are employed when the target is a receptor. These assays measure the ability of a compound to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The data from these experiments are used to calculate the binding affinity (Ki) of the compound for the receptor.

The de novo pyrimidine biosynthesis pathway is a key target for many therapeutic agents, and the enzymes within this pathway are frequently studied using biochemical assays. reactionbiology.comnih.gov For example, dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in this pathway, has been the subject of inhibitor development, with biochemical assays used to screen for and characterize potent inhibitors. nih.govreactionbiology.comaacrjournals.org

Assay TypeTarget ClassParameter MeasuredExample Application for Pyrimidine Derivatives
Enzyme Inhibition AssayEnzymes (e.g., kinases, proteases, oxidoreductases)IC50 (Half-maximal inhibitory concentration) nih.govDetermining the potency of pyrimidine derivatives as COX-2 inhibitors. nih.gov
Receptor Binding AssayReceptors (e.g., G-protein coupled receptors, nuclear receptors)Ki (Binding affinity)Assessing the binding of pyrimidine analogs to specific receptors.
Kinase AssayProtein KinasesIC50, Kinase selectivityEvaluating the inhibitory activity of pyrimidine compounds against PIM-1 kinase. rsc.org
Dihydroorotate Dehydrogenase (DHODH) AssayDHODH enzymeIC50Screening for inhibitors of de novo pyrimidine synthesis. nih.govreactionbiology.comaacrjournals.org

Mechanistic studies delve deeper into how a pyrimidine derivative exerts its biological effects by investigating its impact on various cellular and subcellular processes. These studies are crucial for understanding the compound's mode of action beyond direct target inhibition.

Techniques such as flow cytometry are used to analyze the effects of compounds on the cell cycle. For example, studies have shown that certain pyrido[2,3-d]pyrimidine (B1209978) derivatives can induce cell cycle arrest at the G1 or G2/M phase in cancer cells. rsc.org Apoptosis, or programmed cell death, is another critical process often investigated. Assays that measure the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining) are used to determine if a compound induces apoptosis. rsc.orgresearchgate.net

The impact of pyrimidine derivatives on intracellular signaling pathways is also a key area of investigation. Western blotting can be used to measure changes in the phosphorylation status or expression levels of key proteins within a pathway. For instance, the effect of a compound on the MAP kinase pathway or the p53 signaling pathway can be assessed. droracle.ai

Furthermore, studies may explore the compound's influence on processes like reactive oxygen species (ROS) production, lysosomal membrane integrity, and the expression of genes involved in specific cellular functions. researchgate.net For example, some pyridine (B92270) derivatives have been shown to induce cytotoxicity through the generation of ROS and disruption of lysosomal membranes. researchgate.net

In Vivo Preclinical Models for Biological Evaluation

Following promising in vitro results, pyrimidine derivatives are advanced to in vivo preclinical models to assess their efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism setting.

The choice of an appropriate animal model is critical for the meaningful evaluation of a compound's therapeutic potential. The model should ideally replicate key aspects of the human disease being targeted.

For anticancer pyrimidine derivatives, xenograft models are commonly used. tandfonline.com In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored. tandfonline.comacs.org Syngeneic tumor models, where cancer cells from the same genetic background as the mouse are used, are valuable for studying the interaction of the compound with the immune system. mdpi.com

For other therapeutic areas, different models are employed. For example, to evaluate the anti-inflammatory effects of pyrimidine derivatives, models of carrageenan-induced paw edema in rats are utilized. researchgate.net In the context of epilepsy, mouse models such as the maximal electroshock test and the 6 Hz test are used to assess the anticonvulsant activity of compounds. nih.gov For infectious diseases like toxoplasmosis, mouse models of acute infection are employed to determine if a compound can cure the infection. acs.org

The validation of these models involves ensuring that they consistently reproduce the desired disease phenotype and are responsive to standard-of-care treatments.

Therapeutic AreaAnimal ModelEndpoint MeasuredExample Application for Pyrimidine Derivatives
CancerXenograft (human tumor in mice) or Syngeneic (mouse tumor in mice) models tandfonline.commdpi.comTumor growth inhibition, survival tandfonline.comacs.orgEvaluating the in vivo efficacy of pyrimidine hybrids against colon cancer xenografts. tandfonline.comacs.org
InflammationCarrageenan-induced paw edema in rats researchgate.netReduction in paw swelling researchgate.netAssessing the anti-inflammatory activity of novel pyrimidine derivatives. researchgate.net
EpilepsyMaximal electroshock test, 6 Hz test in mice nih.govProtection from seizures (ED50) nih.govDetermining the anticonvulsant efficacy of pyrimidine-based Nav1.2 inhibitors. nih.gov
Infectious Disease (Toxoplasmosis)Mouse model of acute infection acs.orgSurvival, parasite burden acs.orgTesting the ability of bicyclic pyrrolidine (B122466) analogues to cure Toxoplasma gondii infection. acs.org
DiabetesAlloxan-induced diabetic rats uobasrah.edu.iqBlood glucose levels, kidney function markers uobasrah.edu.iqInvestigating the effect of a pyrimidine derivative on renal function in diabetic rats. uobasrah.edu.iq

Pharmacodynamic (PD) studies are conducted to understand the relationship between the concentration of a drug at its site of action and its observed pharmacological effect. nih.gov These studies are crucial for optimizing dosing regimens and predicting clinical efficacy.

In preclinical models, PD studies often involve collecting tissue or blood samples at various time points after drug administration to measure both drug concentration and a biomarker of drug effect. For example, in cancer models, tumor tissue can be analyzed to confirm that the drug has reached its target and modulated its activity. This can involve measuring the phosphorylation of a target kinase or the expression of a downstream gene.

The data from these studies are used to establish a concentration-effect relationship. This helps to determine the minimum effective concentration and the duration of target engagement required for a therapeutic effect. For instance, studies on pyrimidine-based inhibitors of de novo pyrimidine synthesis have shown a clear link between drug exposure, target engagement in the tumor, and tumor growth inhibition. aacrjournals.org

Pharmacokinetic (PK) studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a compound, are often conducted in parallel with PD studies. nih.gov The integration of PK and PD data (PK/PD modeling) is a powerful tool for predicting the clinical performance of a drug candidate and for guiding the design of clinical trials. mdpi.com

Target Identification and Validation Strategies for Novel Pyrimidine Scaffolds

The discovery of novel therapeutic agents based on pyrimidine scaffolds necessitates robust methodologies for identifying and validating their molecular targets. The pyrimidine ring system is a prominent feature in numerous FDA-approved anticancer drugs and serves as a versatile scaffold for designing new therapeutic agents. nih.gov The diverse biological activities of pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, stem from their ability to interact with a wide array of biological targets. jddtonline.inforesearchgate.net Consequently, a multi-faceted approach combining computational and experimental strategies is often employed to elucidate the precise mechanisms of action for new pyrimidine-based compounds.

Initial Target Identification Approaches

The initial phase of identifying potential targets for novel pyrimidine scaffolds often involves a combination of computational and high-throughput screening methods. These strategies aim to narrow down the vast landscape of possible protein interactions to a manageable number of high-priority candidates.

One prominent strategy is the use of DNA-encoded libraries (DELs) . This technology allows for the rapid generation and screening of vast libraries of compounds, where each molecule is tagged with a unique DNA barcode. nih.gov For pyrimidine-based libraries, different functionalized pyrimidine cores can be used to create diverse chemical structures. nih.gov Affinity screening of these libraries against specific protein targets can efficiently identify initial hit compounds. nih.gov

In silico methods also play a crucial role in the early stages of target identification. Molecular docking studies, for instance, can predict the binding of pyrimidine derivatives to the ATP-binding sites of various kinases, which are common targets for this class of compounds. researchgate.net These computational models help in prioritizing compounds for further experimental validation.

Another approach involves phenotypic screening , where the effect of a compound is observed in a cellular or organismal context without prior knowledge of the target. Subsequent target deconvolution is then required to identify the molecular target responsible for the observed phenotype.

The following table summarizes common initial target identification methods for pyrimidine scaffolds:

Methodology Description Application Example for Pyrimidine Scaffolds References
DNA-Encoded Library (DEL) Screening Large collections of DNA-barcoded small molecules are screened for binding to a target protein of interest.Screening of pyrimidine-focused DELs against BRD4 to identify nanomolar inhibitors. nih.gov
Molecular Docking Computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Predicting the interaction of pyrimidine derivatives with the ATP-binding site of kinases like PI3Kα and BRAF. researchgate.net
Phenotypic Screening Compounds are tested for their ability to produce a desired phenotype in a biological system (e.g., cancer cell death).Assessing the anticancer properties of pyrimidine derivatives against various cancer cell lines to identify potent compounds for subsequent target identification. gsconlinepress.com

Target Validation Techniques

Once potential targets have been identified, they must be validated to confirm their role in the compound's mechanism of action. This validation process involves a variety of biochemical, biophysical, and cell-based assays.

Enzymatic assays are fundamental for validating targets that are enzymes, such as kinases. These assays directly measure the effect of the compound on the enzyme's activity. For example, the inhibitory concentration (IC50) of a pyrimidine derivative against a specific kinase can be determined. rsc.org

Cell-based assays are employed to confirm that the compound's effect in cells is a direct result of its interaction with the identified target. This can include:

Target knockdown or knockout: Using techniques like siRNA to reduce the expression of the target protein and observing if this mimics or alters the effect of the compound. mdpi.com | Cell Cycle Analysis: Flow cytometry can be used to determine if a compound induces cell cycle arrest at a specific phase, which can be indicative of targeting cell cycle regulatory proteins like Aurora kinases or Polo-like kinases. nih.govacs.org

Apoptosis Assays: These assays determine if the compound induces programmed cell death, a common outcome for anticancer agents. acs.org

Biophysical methods can confirm the direct binding of the compound to the target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and kinetics.

The table below details common target validation strategies for pyrimidine derivatives:

Validation Method Description Example Finding for Pyrimidine Derivatives References
Enzymatic Assays Measurement of the effect of a compound on the activity of a purified enzyme.Novel 4-thiophenyl-pyrimidine derivatives demonstrated dual inhibition of EGFR and VEGFR-2 with IC50 values in the nanomolar range. rsc.org
Cell Cycle Analysis Analysis of the distribution of cells in different phases of the cell cycle after compound treatment.Pyrazolo[3,4-d]pyrimidine derivatives were found to induce cell cycle arrest. acs.org
Apoptosis Induction Detection and quantification of programmed cell death in response to compound treatment.Pyrazolo[3,4-d]pyrimidine derivatives were shown to efficiently induce apoptosis in cancer cells. acs.org
Target Knockdown (siRNA) Reduction of the expression of a specific protein to assess its role in the compound's activity.Silencing of thymidine (B127349) kinase 1 (TK1) with siRNA is a strategy used in conjunction with pyrimidine-based therapies. mdpi.com

The rational design of pyrimidine derivatives often focuses on well-validated targets. For instance, the development of dual-target kinase inhibitors based on the pyrimidine scaffold is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. researchgate.net By integrating these diverse target identification and validation methodologies, researchers can effectively elucidate the mechanisms of action of novel pyrimidine compounds and advance their development as potential therapeutic agents.

Future Directions and Advanced Research Perspectives

Emerging Synthetic Strategies for Diversifying Pyrimidine (B1678525) Derivatives

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space around the 2-methyl-4-(2-methylphenoxy)pyrimidine scaffold and generating libraries of analogs for biological screening. Recent years have witnessed a surge in innovative strategies for the synthesis and diversification of pyrimidine derivatives.

One of the most promising areas is the direct C-H functionalization of the pyrimidine core. thieme-connect.comthieme-connect.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to introduce a wide range of substituents. For instance, palladium-catalyzed C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines have been successfully demonstrated. acs.org These methods could be applied to the 2-methylphenoxy moiety of the title compound to introduce further diversity.

Deconstruction-reconstruction strategies represent another innovative approach to pyrimidine diversification. nih.gov This method involves the ring-opening of a pyrimidine to a more flexible intermediate, which can then be recyclized under different conditions to generate a variety of new heterocyclic systems, including structurally diverse pyrimidines. nih.gov This strategy could be particularly useful for creating analogs of this compound with altered core structures.

Photocatalysis has also emerged as a powerful tool for the synthesis of pyrimidine derivatives under mild conditions. Visible-light-driven photocatalysis can be employed to generate radicals that can then be coupled with pyrimidine scaffolds, enabling the introduction of various functional groups. acs.org This method offers a green and efficient alternative to traditional synthetic methods.

Furthermore, the use of DNA-encoded libraries (DELs) provides a high-throughput platform for the synthesis and screening of vast numbers of pyrimidine derivatives. nih.govnih.govrsc.org By attaching a unique DNA tag to each pyrimidine molecule, researchers can rapidly identify hit compounds against a specific biological target from a large and diverse library. This technology could be instrumental in exploring the biological potential of analogs of this compound.

Table 1: Emerging Synthetic Strategies for Pyrimidine Diversification

StrategyDescriptionPotential Application for this compound
C-H Functionalization Direct modification of C-H bonds on the pyrimidine ring or its substituents.Introduction of diverse functional groups on the pyrimidine core or the methylphenoxy ring.
Deconstruction-Reconstruction Ring-opening of the pyrimidine to an intermediate, followed by recyclization to form new heterocyclic systems.Generation of analogs with altered core structures.
Photocatalysis Use of light to drive chemical reactions for the introduction of functional groups.Mild and efficient synthesis of a wide range of derivatives.
DNA-Encoded Libraries (DELs) Synthesis of large libraries of DNA-tagged compounds for high-throughput screening.Rapid identification of bioactive analogs from a vast chemical space.

Integration of Advanced Computational Chemistry with Experimental Research for Pyrimidine Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and the design of novel chemical probes. For a molecule like this compound, a combination of in silico and wet-lab approaches can accelerate the identification of promising derivatives and their biological targets.

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a protein target. mdpi.com This technique can be used to screen virtual libraries of this compound analogs against known biological targets, prioritizing compounds for synthesis and experimental testing. For example, docking studies have been successfully employed to design pyrimidine-based inhibitors of enzymes like epidermal growth factor receptor (EGFR) and to understand their binding interactions. mdpi.comnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to establish a correlation between the structural features of a series of pyrimidine derivatives and their biological activity. nih.gov This information can then be used to design new compounds with improved potency and selectivity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool that can be used to assess the drug-like properties of pyrimidine derivatives at an early stage of the design process. nih.govresearchgate.net This helps to identify compounds with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures in drug development.

The integration of these computational methods with experimental validation, such as chemical synthesis and biological assays, creates a powerful iterative cycle for the design and optimization of novel pyrimidine-based compounds. This integrated approach has been successfully applied in the discovery of pyrimidine derivatives as inhibitors of various protein kinases and other therapeutic targets. nih.govnih.gov

Table 2: Integration of Computational and Experimental Approaches

Computational MethodApplication in Pyrimidine DesignExperimental Validation
Molecular Docking Predicting binding modes and affinities to protein targets.Synthesis of prioritized compounds and in vitro binding assays.
3D-QSAR Establishing structure-activity relationships to guide lead optimization.Synthesis of new analogs and measurement of their biological activity.
In Silico ADMET Predicting pharmacokinetic and toxicity properties.In vitro and in vivo pharmacokinetic and toxicology studies.

Exploration of Novel Biological Targets for Pyrimidine-Based Compounds in Chemical Biology

While pyrimidine derivatives are well-known for their activity against a range of traditional drug targets, there is a growing interest in exploring their potential to modulate novel and challenging biological targets. The structural versatility of the pyrimidine scaffold makes it an ideal starting point for the development of chemical probes to investigate the function of these targets.

One exciting area of research is the development of pyrimidine-based compounds that can modulate protein-protein interactions (PPIs) . nih.govacs.org PPIs are involved in a vast array of cellular processes, and their dysregulation is implicated in numerous diseases. Designing small molecules that can disrupt or stabilize PPIs is a significant challenge, but recent studies have shown that pyrimidine-embedded scaffolds can be effective in this regard. nih.govacs.org

Neurodegenerative diseases , such as Alzheimer's and Parkinson's disease, represent another area where pyrimidine derivatives are showing promise. researchgate.netnih.gov Researchers are exploring the potential of pyrimidines to inhibit key enzymes involved in the pathology of these diseases, such as gamma-secretase and microtubule-affinity regulating kinases (MARKs). nih.govgoogle.com

The ongoing threat of infectious diseases has also spurred the search for novel antiviral and antibacterial agents. Pyrimidine derivatives have a long history as antimicrobial drugs, and new research is focused on identifying compounds that can target novel viral or bacterial proteins. For example, recent studies have investigated the potential of pyrimidine-based compounds to inhibit the entry of SARS-CoV-2 into host cells by targeting the spike protein. nih.gov

Furthermore, the field of epigenetics offers a wealth of novel targets for pyrimidine-based compounds. Enzymes that modify DNA and histones, such as methyltransferases and demethylases, play a crucial role in gene expression and are attractive targets for the development of new therapies. The pyrimidine scaffold can serve as a template for the design of inhibitors of these enzymes.

Table 3: Novel Biological Targets for Pyrimidine-Based Compounds

Target ClassSpecific ExamplesTherapeutic Area
Protein-Protein Interactions MDM2/p53, Bcl-2 family proteinsCancer
Neurodegenerative Disease Targets Gamma-secretase, MARKs, LRRK2Alzheimer's, Parkinson's
Infectious Disease Targets SARS-CoV-2 Spike Protein, HIV Reverse TranscriptaseCOVID-19, AIDS
Epigenetic Enzymes DNA methyltransferases, Histone demethylasesCancer, Inflammatory Diseases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4-(2-methylphenoxy)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig for aryl ether formation). For example, pyrimidine derivatives are often synthesized via condensation of substituted phenols with halogenated pyrimidines under basic conditions. Optimization includes varying catalysts (e.g., CuI for Ullmann coupling), temperature (80–120°C), and solvent polarity (DMSO or DMF). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for definitive stereochemical analysis.
    Cross-validate results with computational tools (e.g., DFT calculations for NMR chemical shift prediction) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Due to limited toxicity data, adhere to:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods for synthesis and handling.
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent degradation.
    Document exposure incidents and consult institutional safety committees for risk mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition + cell-based assays).
  • Batch analysis : Check for purity variability (HPLC ≥95%) and stereochemical impurities.
  • Meta-analysis : Compare studies with standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature) .

Q. What strategies are recommended for assessing environmental toxicity given limited ecotoxicological data?

  • Methodological Answer :

  • QSAR models : Predict toxicity using software like ECOSAR or TEST.
  • Read-across analysis : Leverage data from structurally similar compounds (e.g., 4-chloro-6-methoxy-2-(methylthio)pyrimidine) to estimate persistence and bioaccumulation potential.
  • Microcosm studies : Evaluate degradation in simulated soil/water systems with LC-MS monitoring .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger to map binding affinities to enzymes (e.g., kinases).
  • MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories.
  • Pharmacophore modeling : Identify critical functional groups (e.g., methylphenoxy moiety) for activity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., methyl → ethyl on the phenoxy group) and compare activities.
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity.
  • Crystallography : Resolve target-ligand co-crystals to guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.